molecular formula C10H12N2O B13166242 2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde

2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde

Cat. No.: B13166242
M. Wt: 176.21 g/mol
InChI Key: IIPZAFVWHQJXAG-UHFFFAOYSA-N
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Description

2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde (CAS 1695395-72-2) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C 10 H 12 N 2 O and a molecular weight of 176.22 g/mol, this compound features a pyridine-3-carbaldehyde core substituted with a cyclopropyl(methyl)amino group at the 2-position . This structure classifies it as a substituted 2-aminopyridine, a privileged scaffold in the design of bioactive molecules. The primary research value of this compound lies in its role as a versatile synthetic intermediate. The aldehyde functional group is a key reactive handle for further chemical transformations, most notably in condensation reactions to form imines or in nucleophilic addition reactions. These reactions are fundamental for constructing more complex molecular architectures, such as the 2-amino-3-carbonyl imidazopyridine and pyrazolopyridine cores found in compounds investigated for treating inflammatory and autoimmune diseases . Furthermore, the 2-aminopyridine motif is a recognized pharmacophore in kinase inhibitor development. Research into analogous structures has shown that similar compounds can act as inhibitors of kinases like TBK1 and IKKε, which are targets for metabolic diseases such as obesity and type 2 diabetes . As such, this aldehyde is a critical precursor for synthesizing potential therapeutic agents targeting these pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets and handle this material using appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-[cyclopropyl(methyl)amino]pyridine-3-carbaldehyde

InChI

InChI=1S/C10H12N2O/c1-12(9-4-5-9)10-8(7-13)3-2-6-11-10/h2-3,6-7,9H,4-5H2,1H3

InChI Key

IIPZAFVWHQJXAG-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC1)C2=C(C=CC=N2)C=O

Origin of Product

United States

Preparation Methods

Synthesis of 2-Pyridinecarboxaldehyde Intermediates

The aldehyde functionality at the 3-position of the pyridine ring can be introduced by oxidation of the corresponding hydroxymethyl or chloromethyl pyridine derivatives. A notable method involves:

  • Starting with 2-picoline (2-methylpyridine), which is chlorinated using trichloromethyl isocyanates in a halohydrocarbon solvent such as dichloromethane or 1,2-ethylene dichloride.
  • The reaction is performed under reflux conditions (40–90 °C) for 2–3 hours, followed by filtration and washing steps to isolate 2-chloromethylpyridine with yields around 90–95%.
  • Subsequent oxidation of the chloromethyl group to the aldehyde is catalyzed by 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) under mild conditions (10–25 °C, 30–60 minutes), using sodium hypochlorite as the oxidant.
  • The product, 2-pyridinecarboxaldehyde, is purified by extraction, washing, drying, and vacuum distillation to achieve high purity and yield.

Introduction of the Cyclopropyl(methyl)amino Group

The cyclopropylmethylamino substituent can be introduced via reductive amination or nucleophilic substitution on the aldehyde intermediate:

  • Cyclopropylmethylamine, prepared through reduction of cyclopropylmethyl nitrile or by other literature methods, is reacted with the 3-formylpyridine derivative.
  • Reductive amination is commonly performed using sodium triacetoxyborohydride [NaBH(OAc)3] or sodium cyanoborohydride [NaBH3CN] as the reducing agent in an appropriate solvent (e.g., dichloromethane or acetonitrile) under mild conditions.
  • The reaction proceeds by initial formation of an imine or iminium intermediate between the aldehyde and the amine, followed by reduction to the secondary amine.
  • This method provides high selectivity and yield of the 2-[cyclopropyl(methyl)amino]pyridine-3-carbaldehyde product.

Alternative Synthetic Routes

  • Some synthetic strategies employ coupling reagents such as carbonyldiimidazole (CDI) to facilitate amide bond formation with cyclopropyl-containing intermediates, followed by oxidation steps to install aldehyde groups.
  • Protection/deprotection steps using tetrahydropyranyl (THP) groups or oxime intermediates may be used to stabilize sensitive aldehyde functionalities during multi-step synthesis.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Chlorination of 2-picoline Trichloromethyl isocyanates, halohydrocarbon solvent 40–90 °C reflux 2–3 hours 90–95 Control of stoichiometry critical
Oxidation to aldehyde TEMPO catalyst, NaOCl oxidant 10–25 °C 30–60 minutes High Mild, selective oxidation
Reductive amination Cyclopropylmethylamine, NaBH(OAc)3 Room temperature Several hours High Avoids over-reduction, high selectivity
Purification Extraction, washing, drying, vacuum distillation Ambient Variable Ensures high purity

Purification Techniques

  • Organic phase extraction using dichloromethane or chloroform.
  • Washing with saturated sodium carbonate or brine solutions to remove impurities.
  • Drying over anhydrous sodium sulfate.
  • Final purification by vacuum distillation or chromatographic methods such as silica gel column chromatography.
  • Use of protective groups during synthesis to prevent aldehyde oxidation or polymerization.

Chemical Reactions Analysis

Types of Reactions

2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

    Oxidation: 2-[Cyclopropyl(methyl)amino]pyridine-3-carboxylic acid.

    Reduction: 2-[Cyclopropyl(methyl)amino]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function. The cyclopropyl and methylamino groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₀H₁₃N₂O
  • Molecular Weight : 177.203 g/mol
  • Functional Groups : Aldehyde (-CHO), tertiary amine (-N(CH₃)(cyclopropyl))

The aldehyde group enables participation in condensation reactions (e.g., Schiff base formation), while the tertiary amine may influence solubility and reactivity through hydrogen bonding or nucleophilic interactions .

Structural and Functional Group Comparisons

2-(Cyclopropylmethoxy)pyridine-3-carboxaldehyde (CAS: 902835-88-5)
  • Molecular Formula: C₁₀H₁₁NO₂
  • Molecular Weight : 177.203 g/mol
  • Functional Groups : Aldehyde (-CHO), methoxy (-OCH₂cyclopropyl)

Comparison :

  • Structural Difference: The methoxy group in this compound replaces the amino group in the target compound.
  • Reactivity: The methoxy group is electron-donating via resonance, altering the pyridine ring's electronic properties compared to the electron-rich amino group.
  • Applications: Both compounds share utility as intermediates in organic synthesis, but the amino group in the target compound offers broader derivatization opportunities.
Heterocyclic Amines (e.g., 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine)
  • Key Features: These compounds, found in cooked foods, are mutagenic and carcinogenic due to DNA adduct formation .
  • Comparison: While structurally distinct (imidazo-pyridine vs. pyridine-carbaldehyde), both classes feature amino-substituted heterocycles. The target compound’s tertiary amine may reduce direct DNA interaction compared to primary amines in heterocyclic carcinogens.
3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (CAS: 946386-88-5)
  • Molecular Formula : C₁₆H₁₈N₄
  • Functional Groups: Hydrazone (-NH-N=C), indeno-pyrazole core .
  • Comparison: The hydrazone group in this compound parallels the aldehyde in the target compound, as both participate in condensation reactions (e.g., hydrazone formation). The indeno-pyrazole core introduces a fused-ring system, contrasting with the simpler pyridine scaffold of the target compound.

Biological Activity

2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activities, including its interactions with various biological targets, synthesis pathways, and relevant case studies.

Chemical Structure

The compound features a pyridine ring substituted with a cyclopropyl(methyl)amino group and an aldehyde functional group. This specific structure may influence its interaction with biological targets, enhancing its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyridine have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, compounds exhibiting IC50 values in the nanomolar range against CDK1 and CDK2 have been reported, suggesting that modifications on the pyridine ring can lead to significant anticancer activity .

Table 1: Anticancer Activity of Pyridine Derivatives

Compound NameTargetIC50 (nM)Cell Line
BMS-265246CDK16HeLa
BMS-265246CDK29A375
MSC2530818VEGFR-21460HCT-116

Antimicrobial Activity

In vitro studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of the cyclopropyl group may enhance the lipophilicity of the compound, potentially increasing its ability to penetrate bacterial membranes. For example, related pyridine derivatives have shown activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties .

Table 2: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMIC (µg/mL)
Sodium PyrrolidideE. coli<125
2,4,6-tripyrrolidinochlorobenzeneB. subtilis75

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinase activity, leading to reduced cell proliferation in cancer cells.
  • Membrane Interaction : The structural features may facilitate interaction with microbial membranes, disrupting their integrity and function.

Case Studies

  • Anticancer Efficacy : A study demonstrated that a related compound reduced tumor growth in xenograft models by targeting specific kinases involved in cell cycle progression .
  • Antimicrobial Testing : Another investigation assessed the efficacy of a series of pyridine derivatives against various pathogens, establishing a correlation between structural modifications and enhanced antimicrobial activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-[cyclopropyl(methyl)amino]pyridine-3-carbaldehyde, and how can regioselectivity challenges be addressed?

  • Methodological Answer : A multi-step synthesis involving palladium-catalyzed amination of halogenated pyridine precursors (e.g., 2-chloro-4-iodonicotinaldehyde oxime) followed by cyclopropane ring introduction via cyclopropylamine derivatives is common . Regioselectivity can be optimized using steric and electronic directing groups (e.g., pivaloyl or methoxy substituents) to control substitution patterns . Characterization via NMR (e.g., ¹H, ¹³C) and mass spectrometry (MS) is critical to confirm intermediate structures .

Q. How can the purity and structural integrity of this compound be validated in academic research?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is standard for purity assessment . X-ray crystallography is recommended for unambiguous structural confirmation, as demonstrated for structurally related carbaldehydes (e.g., 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde) . Differential scanning calorimetry (DSC) or melting point analysis may supplement purity evaluation .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity or biological activity of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations can model electronic properties (e.g., frontier molecular orbitals) to predict nucleophilic/electrophilic sites . Molecular docking studies using software like AutoDock Vina may assess binding affinity to target enzymes (e.g., bacterial proteins), leveraging structural analogs such as pyridine-3-carboxamide derivatives .

Q. How can contradictory data in synthetic yields or spectroscopic results be resolved?

  • Methodological Answer : Discrepancies in yields may arise from variable reaction conditions (e.g., temperature, catalyst loading). Systematic optimization via Design of Experiments (DoE) is advised . For NMR data conflicts (e.g., unexpected splitting patterns), variable-temperature NMR or 2D-COSY experiments can clarify dynamic processes like hindered rotation . Cross-validation with high-resolution MS (HRMS) is essential .

Q. What strategies are effective for analyzing the compound’s stability under different storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% relative humidity for 4 weeks) with periodic HPLC monitoring can identify degradation pathways . Mass spectrometry fragmentation patterns (e.g., ESI-MS) help identify decomposition products like oxidized aldehydes or cyclopropane ring-opened derivatives .

Key Research Gaps and Recommendations

  • Mechanistic Studies : Detailed kinetic studies (e.g., in situ IR monitoring) to elucidate rate-determining steps in cyclopropane functionalization .
  • Biological Screening : Prioritize antimicrobial assays against Gram-positive/negative bacteria, informed by pyridine-3-carboxamide analogs .

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